Bis(cyclopentadienyl)vanadium iodide

Description

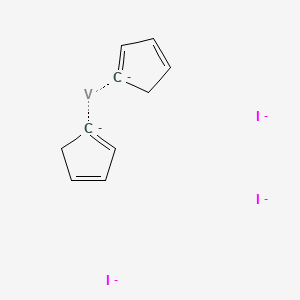

Bis(cyclopentadienyl)vanadium(III) iodide, or vanadocene iodide, is an organovanadium compound with the formula (C₅H₅)₂VI (CAS 53291-02-4) . It crystallizes as a paramagnetic solid with a molecular weight of 308.04 g/mol and a melting point exceeding 300°C . The vanadium center is in the +3 oxidation state (d² configuration), leading to two unpaired electrons and paramagnetic behavior . Its structure features a monomeric arrangement with the iodide ion symmetrically positioned between two tilted cyclopentadienyl (Cp) rings, as inferred from analogous monochloride structures . Safety data indicate hazards related to toxicity (Risk Code 25) and irritation (Risk Codes 36/37/38) .

Properties

IUPAC Name |

cyclopenta-1,3-diene;vanadium;triiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.3HI.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLCDNJHBGDFAS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10I3V-5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722184 | |

| Record name | cyclopenta-1,3-diene;vanadium;triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53291-02-4 | |

| Record name | cyclopenta-1,3-diene;vanadium;triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(cyclopentadienyl)vanadium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Bis(cyclopentadienyl)vanadium(III) Monochloride [(C₅H₅)₂VCl]

- Structure and Magnetism: Like the iodide, this monomeric V(III) complex (d²) exhibits paramagnetism due to degenerate molecular orbitals . The chloride ligand occupies a symmetric position, minimizing steric and electronic repulsion .

- Electronic Configuration : The d² configuration results in a triplet ground state, confirmed by EPR spectroscopy .

- Applications: Used in catalytic studies, particularly alkane oxidation, due to its stable monomeric structure .

Bis(cyclopentadienyl)vanadium(IV) Dichloride [(C₅H₅)₂VCl₂]

- Oxidation State : Vanadium(IV) (d¹ configuration) .

- Structure : Likely adopts a distorted geometry with two chloride ligands. The +4 oxidation state reduces electron density at the metal center, enhancing oxidative reactivity .

- Applications: Serves as an intermediate in organometallic synthesis and catalysis .

- Safety : Classified as hazardous, requiring handling under inert conditions .

Bis(cyclopentadienyl)vanadium Bromide [(C₅H₅)₂VBr]

- Comparison with Iodide: Bromide’s smaller ionic radius (compared to iodide) may lead to differences in solubility and ligand mobility. Both are V(III) complexes, but bromide’s higher electronegativity could influence redox potentials .

- Synthesis : Prepared via halide metathesis reactions, similar to the iodide .

Neutral Vanadocene [(C₅H₅)₂V]

- Oxidation State : Vanadium(IV) (d¹) .

- Properties : Neutral and highly reactive, with a lower melting point (165°C ) compared to the iodide .

- Thermochemistry : Enthalpy of formation (ΔfH°solid) is 144.7 ± 8.9 kJ/mol , indicating stability despite reactivity .

Structural and Electronic Analysis

Key Research Findings

- Catalytic Activity: V(III) monochloride and iodide show promise in oxidation reactions, leveraging their d² configuration for electron transfer .

- Antitumor Potential: Bis(cyclopentadienyl)vanadium complexes, including the iodide, are explored for cytotoxicity against cancer cell lines, though mechanistic studies are ongoing .

- Thermal Stability : The iodide’s high melting point (>300°C) suggests robustness in high-temperature applications, contrasting with vanadocene’s lower stability .

Preparation Methods

Reaction of Vanadium Halides with Cyclopentadienyl Reagents

One of the earliest and most referenced methods involves the reaction of vanadium trihalides (such as vanadium triiodide or vanadium trichloride) with cyclopentadienyl reagents, often cyclopentadienyl Grignard reagents or alkali metal cyclopentadienyl salts.

- Stepwise Process:

- Preparation of cyclopentadienyl Grignard reagent (e.g., cyclopentadienyl magnesium bromide).

- Reaction of this reagent with vanadium triiodide or vanadium trichloride to form a mixture of bis(cyclopentadienyl)vanadium and bis(cyclopentadienyl)magnesium species.

- Separation of the vanadium complex by sublimation or crystallization.

This method, however, is often complex due to multiple steps and the need for careful separation of by-products.

Reductive Carbonylation and Oxidation Route (Patent US3144472A)

A more streamlined process described in a patent involves:

- Reductive carbonylation of vanadium trihalide in the presence of an alkali or alkaline earth metal and an ether solvent under carbon monoxide pressure to form hexacarbonyl vanadate intermediates.

- Reaction of these intermediates with alkali or alkaline earth metal cyclopentadienyl complexes and an oxidizing agent (often a halide of a Group IIB metal such as mercury halides).

- This yields cyclopentadienyl vanadium tetracarbonyl compounds, which after further processing and sublimation, can be converted to bis(cyclopentadienyl)vanadium iodide.

Key parameters include:

| Parameter | Range/Value |

|---|---|

| Temperature | 60 to 150 °C (preferably ~60 °C) |

| Carbon monoxide pressure | 1000 to 10,000 psi |

| Reaction time | 1 to 40 hours |

| Solvent | Ether solvents such as dimethoxyethane or diethyleneglycol dimethyl ether |

This process is noted for higher yields (48-55%) compared to older methods (30-42%) and is simpler operationally.

Grignard Reagent Route and Sublimation

The classical Fischer et al. method involves:

- Preparation of cyclopentadienyl Grignard reagent.

- Reaction with vanadium tetrachloride to yield a mixture of bis(cyclopentadienyl)magnesium and bis(cyclopentadienyl)vanadium.

- Separation of these by sublimation.

This method is more laborious, involving six distinct steps, and generally results in lower yields (30-42%) compared to the reductive carbonylation method.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Fischer et al. Grignard route | Vanadium tetrachloride, cyclopentadienyl Grignard | Cyclopentadienyl magnesium bromide | Multi-step, sublimation | 30-42% | Laborious, multiple steps |

| Reductive carbonylation + oxidation (Patent US3144472A) | Vanadium trihalide, alkali metal, ether, CO | Oxidizing agent (Group IIB metal halide) | 60-150 °C, 1000-10,000 psi CO, 1-40 h | 48-55% | Simpler, higher yield |

| Organolithium substitution (Birkholz thesis) | Bis(cyclopentadienyl)vanadium dichloride, phenyl lithium | Ether solvent | Not specified | Not specified | For substituted derivatives |

Research Findings and Notes

- The reductive carbonylation approach is preferred for higher yields and operational simplicity.

- The use of ether solvents such as dimethoxyethane is critical for stabilizing intermediate complexes.

- Oxidizing agents facilitate the formation of vanadium in the +1 oxidation state intermediate, which is then converted to the desired +3 state in this compound.

- Purification by sublimation is a common final step to obtain pure crystalline product.

- Commercially, the compound is available in various purity grades, supporting diverse research and industrial applications.

Q & A

Q. How can researchers address gaps in the mechanistic understanding of iodide ligand lability?

- Methodological Answer :

- Variable-Temperature NMR : Track ligand exchange rates (kₑₓ) in CD₂Cl₂ or toluene-d₈. Use Eyring plots to extract activation parameters (ΔH‡, ΔS‡).

- Computational MD Simulations : Model solvent effects on iodide dissociation pathways using explicit solvent models (e.g., COSMO-RS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.